Stereochemical Rigidity and Spatial Control: trans- vs. cis-1,4-Cyclohexanediamine Scaffolds
The trans-1,4-cyclohexanediamine core in n-Cbz-trans-1,4-cyclohexanediamine enforces a rigid, linear molecular geometry with a nitrogen-to-nitrogen (N-N) distance of approximately 7 Å, compared to the 'bent' conformation of the cis-isomer which exhibits a shorter, variable N-N distance [1]. This structural parameter is critical for spanning binding pockets in proteins or for creating well-defined pores in materials. Substitution with the cis-isomer (e.g., CAS 149423-70-1) would result in a fundamentally different spatial presentation of the reactive amine, likely leading to altered or abolished biological activity or material properties.
| Evidence Dimension | Nitrogen-to-Nitrogen (N-N) Distance |
|---|---|
| Target Compound Data | Approximately 7 Å (linear, trans configuration) |
| Comparator Or Baseline | cis-1,4-cyclohexanediamine: Variable and shorter N-N distance (bent configuration) |
| Quantified Difference | Qualitative difference in molecular geometry (linear vs. bent), quantified by a ~7 Å distance in trans-form. |
| Conditions | Molecular modeling and conformational analysis of cyclohexane-1,4-diamine isomers. |
Why This Matters
This defined spatial geometry is non-negotiable for applications requiring precise molecular recognition, ensuring the correct orientation of the unmasked amine for downstream reactions or target engagement.
- [1] Kuujia. Cas no 149423-77-8 (trans-4-(Benzyloxycarbonylamino)cyclohexylamine). https://www.kuujia.com/cas-149423-77-8.html (accessed 2026-04-23). View Source
